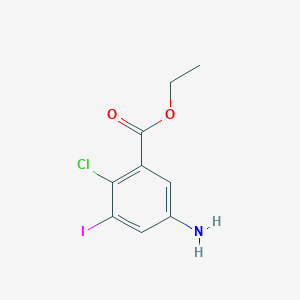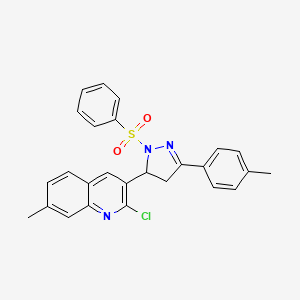
2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a derivative of the quinoline family, which is known for its wide range of biological activities. Quinoline derivatives are of particular interest in medicinal chemistry due to their antimicrobial and antiviral properties. The structure of this compound suggests that it may have potential as a therapeutic agent, although the specific biological activities of this compound are not detailed in the provided papers.
Synthesis Analysis
The synthesis of related quinoline derivatives has been described in the literature. For instance, a series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinolines were synthesized from the reaction of 3-(2-chloroquinolin-3-yl)-1-(6methyl-1H-benzimidazol-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol and glacial acetic acid . Although the specific synthesis of 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is not provided, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, which contribute to their stability and biological activity. For example, compound (I) from the first paper is linked into sheets by a combination of N-H...N and C-H...π(arene) hydrogen bonds, while compound (II) forms a chain of rings through similar interactions . These structural features are likely to be present in the compound of interest, given its structural similarity to the compounds studied.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by the substituents on the quinoline core. In the case of the compounds studied, the presence of a 2-chloro substituent and a pyrazole ring suggests that these molecules could undergo further chemical transformations, such as nucleophilic substitution or condensation reactions, to yield a variety of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and nitrogen atoms in the structure can lead to significant intermolecular interactions, which can affect these properties. The specific physical and chemical properties of 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline are not detailed in the provided papers, but they can be inferred to some extent from the properties of similar compounds . For instance, the antimicrobial activity screening suggests that these compounds have sufficient stability and solubility to interact with biological targets .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of quinoline derivatives reveal their complex chemical properties and potential applications. One study describes the synthesis of a novel isoxazolequinoxaline derivative, highlighting its crystal structure, DFT calculations, and potential as an anti-cancer drug through docking studies against human proteins (N. Abad et al., 2021). This showcases the compound's intricate architecture and its potential therapeutic applications.
Optical Properties
The investigation of optical properties in quinoline derivatives, such as the study on 4-aryl-1H-pyrazolo[3,4-b]quinolines, provides insights into their application in materials science. The study analyzed absorption and emission spectra, offering a foundation for potential use in optoelectronic devices (K. Khachatryan et al., 2006).
Biological Activity
Research on the biological activities of pyrazoloquinoline derivatives has indicated their potential in pharmaceutical applications. For instance, derivatives of 2-chloroquinoline have shown antimicrobial and antiviral activities, highlighting their value in developing new therapeutic agents (T. S. Kumara et al., 2016).
Materials Science Applications
Quinoline derivatives also find applications in materials science, such as in the development of corrosion inhibitors for metals. A study demonstrated the use of quinoxaline derivatives as effective corrosion inhibitors for mild steel, combining computational and electrochemical analysis to understand their protective mechanisms (V. Saraswat & M. Yadav, 2020).
Photovoltaic Properties
The exploration of photovoltaic properties in quinoline derivatives, like the synthesis of 4H-pyrano[3,2-c]quinoline derivatives, underscores their potential in fabricating organic–inorganic photodiodes. These studies reveal how the structural modifications of quinoline derivatives can enhance their efficiency in solar energy conversion (H. Zeyada et al., 2016).
Propriétés
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-17-8-11-19(12-9-17)24-16-25(30(29-24)33(31,32)21-6-4-3-5-7-21)22-15-20-13-10-18(2)14-23(20)28-26(22)27/h3-15,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOFSHKBCGXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
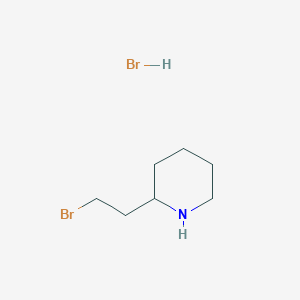
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
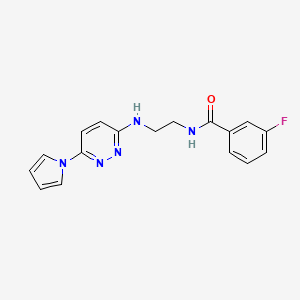
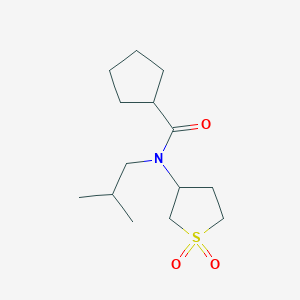
![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)
![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
